Dibenzothiophene 5-oxide
Overview
Description
Synthesis Analysis
The synthesis of DBTO and its derivatives involves several innovative approaches. For instance, the formation of 5-(alkynyl) dibenzothiophenium triflates from dibenzo[b,d]thiophene 5-oxide highlights the compound's reactivity and potential for electrophilic alkynylation, indicating a broad substrate scope and functional-group tolerance (Waldecker et al., 2018).
Molecular Structure Analysis
The molecular structure of DBTO and its derivatives, such as the 5-(aryldibenzothiophenium) triflates, has been elucidated through methods like X-ray crystallography. These studies provide insights into the compound's electronic structure and reactivity, facilitating the development of new synthetic strategies and materials (Kafuta et al., 2019).
Chemical Reactions and Properties
DBTO undergoes various interesting chemical reactions, including photochemical processes where DBTO is converted to dibenzothiophene (DBT) with low quantum yield. This reaction pathway involves the scission of the S-O bond, coupled with intersystem crossing, suggesting a mechanism for the production of sulfide and oxygen (Nag & Jenks, 2004). Furthermore, the oxidative desulfurization of DBT to its sulfoxide and sulfone forms, catalyzed by various catalysts under mild conditions, showcases DBTO's importance in environmental chemistry and fuel processing (Lü et al., 2007).
Physical Properties Analysis
The physical properties of DBTO derivatives, such as their optical and electrochemical characteristics, have been extensively studied. These properties are crucial for applications in materials science, especially in the development of organic electronics and photonics. For example, the synthesis and characterization of dibenzo[2,3-d:2',3'-d']anthra[1,2-b:5,6-b']dithiophene (DBADT) derivatives demonstrate the effect of substituents on molecular orientation and transistor properties (Hyodo et al., 2019).
Chemical Properties Analysis
The chemical properties of DBTO, particularly its reactivity in oxidation reactions and catalysis, are of significant interest. The compound's ability to undergo oxidation with hydrogen peroxide, catalyzed by solid bases, reveals intricate details about its chemical behavior and the potential for application in industrial processes (Palomeque et al., 2002).
Scientific Research Applications
Biodegradation of Dibenzothiophene (DBT) : Brevibacterium sp. can utilize DBT as the sole source of carbon, sulfur, and energy, transforming it into metabolites including DBTO, DBT-5-dioxide, and benzoate. This suggests potential applications in environmental bioremediation of sulfur-containing pollutants (Afferden et al., 1990).
Hepatic Microsomal Mixed-Function Oxidases : DBT serves as a model substrate for studying hepatic microsomal mixed-function oxidases in rats, with these enzymes transforming DBT to DBTO and further to DBT-5-dioxide. This has implications for understanding xenobiotic metabolism (Vignier et al., 1985).
Photochemistry and Photophysics : DBTO, when photolyzed, can produce dibenzothiophene, but with low quantum yield. This insight into the photophysical properties of DBTO has potential applications in photochemical processes (Nag & Jenks, 2004).
Flavin-Dependent Dibenzothiophene Catabolism : A study of the dibenzothiophene catabolic pathway revealed that the flavoenzyme DszA catalyzes the conversion of dibenzothiophene sulfone to 2-(2-hydroxyphenyl)-benzenesulfinic acid via a flavin-N5-oxide intermediate. This understanding of enzymatic pathways can inform biocatalytic applications (Adak & Begley, 2016).
Anodic Oxidation in Electrochemistry : The anodic oxidation of dibenzothiophene in different solutions showed conversion to DBTO. This has implications for electrochemical applications and understanding reaction mechanisms in electrochemical cells (Houghton & Humffray, 1972).
Oxidative Desulfurization : DBT can be oxidized to its corresponding sulfoxide and sulfone in an emulsion system, using molecular oxygen as the oxidant. This research has potential applications in desulfurization processes, particularly in the petroleum industry (Lü et al., 2007).
Photocatalytic Oxidation : Photocatalytic oxidation of DBT using TS-1 as a photocatalyst under UV irradiation produces DBTO and other oxidized products. This has applications in photocatalysis and environmental remediation (Zhang Juan et al., 2010).
Adsorption and Desulfurization Kinetics : The adsorption of DBT on carbonaceous materials loaded with aluminum oxide particles has been studied, demonstrating improved adsorption capacities, which is crucial for developing effective desulfurization strategies in fuel processing (Nazal et al., 2015).
Safety And Hazards
Future Directions
Dibenzothiophene oxides are attracting attention in the field of chemical biology, and several researchers have developed a reaction using dibenzothiophene oxide, which can now be synthesized using this method . This research is expected to elucidate life phenomena involving reactive oxygen species .
properties
IUPAC Name |
dibenzothiophene 5-oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8OS/c13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDPCAMPVQYGCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3S2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074422 | |
Record name | Dibenzothiopene 5-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzothiophene 5-oxide | |
CAS RN |
1013-23-6 | |
Record name | Dibenzothiophene sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1013-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzothiophene 5-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzothiophene 5-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170577 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibenzothiopene 5-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIBENZOTHIOPHENE 5-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J64H8M52D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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